2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
“2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications
Synthesis and Development
Synthesis Techniques : A study detailed the synthesis of imidazo[1,2-a]pyridin-2-one derivatives, relevant to 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine, using microwave irradiation in ethylene glycol, showcasing a convenient synthesis method for such compounds (Tu et al., 2007).
Advanced Synthesis Strategies : Research on copper-catalyzed tandem oxidative C–H amination/cyclizations offers insights into efficient synthesis methods for imidazo[1,2-a]pyridines, demonstrating significant advancements in chemical synthesis techniques (Pericherla et al., 2013).
Innovative Synthetic Routes : A novel tandem route for producing imidazo[1,2-a]pyridines was developed, involving the amination of aryl propargylic alcohols with 2-aminopyridines and subsequent intramolecular cycloisomerization (Liu et al., 2011).
Chemical Properties and Applications
Corrosion Inhibition : A study on a derivative of imidazo[1,2-a]pyridine highlighted its potential as a corrosion inhibitor for carbon steel in saline solutions, providing insights into industrial applications of these compounds (Kubba & Al-Joborry, 2020).
Optical Properties : Research into the synthesis and optical properties of polycyclic imidazo[1,2-a]pyridine analogs revealed their strong UV absorption and fluorescence, indicating potential applications in materials science and photonics (Kielesiński et al., 2015).
Future Directions
properties
IUPAC Name |
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-4-6-11(9-10)13-14(15)17-8-3-2-7-12(17)16-13/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDBVDITGKMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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